Pigment Red 81:2

Beschreibung

The exact mass of the compound Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatesilicate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

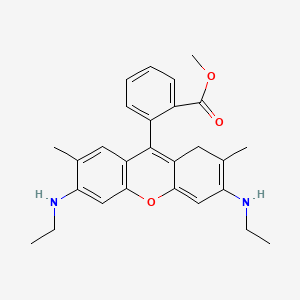

IUPAC Name |

methyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-1H-xanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O3/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24/h8-12,14-15,28-29H,6-7,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMFKPKHIPCYEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3CC(=C(C=C3O2)NCC)C)C4=CC=CC=C4C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid |

Source

|

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

75627-12-2 |

Source

|

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatesilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075627122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Purification of Research-Grade Pigment Red 81:2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification protocols for achieving research-grade Pigment Red 81:2 (C.I. 45160:2). The content is structured to deliver detailed methodologies, quantitative data, and visual representations of the chemical processes involved, tailored for a scientific audience engaged in research and development.

Introduction to this compound

This compound is a prominent member of the rhodamine family of colorants, specifically a laked pigment. It is characterized by its brilliant bluish-red hue, high tinting strength, and fluorescence.[1] Chemically, it is the molybdosilicate salt of the rhodamine dye cation, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethylxanthylium.[2][3] The laking process, where the soluble dye is precipitated with an inorganic complex acid, imparts stability and insolubility, making it suitable for a variety of applications, including printing inks and coatings.[1][4] For research purposes, particularly in drug development and as a fluorescent marker, a high degree of purity is paramount to ensure reproducibility and accuracy of experimental results.

Synthesis of this compound

The synthesis of this compound is a two-stage process:

-

Synthesis of the Rhodamine Dye Intermediate: This involves the condensation of a substituted phthalic anhydride with an N-ethylaminophenol derivative to form the xanthene core structure of the dye.

-

Laking of the Rhodamine Dye: The soluble rhodamine dye is then precipitated with a complex inorganic acid, in this case, a molybdosilicate, to form the insoluble pigment.

Stage 1: Synthesis of the Rhodamine Dye Intermediate

The foundational step is the creation of the xanthene chromophore. This is typically achieved through an acid-catalyzed condensation reaction.

Reaction Scheme:

Caption: Synthesis pathway of this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine equimolar amounts of 2-(methoxycarbonyl)benzoic acid and 3-(ethylamino)-4-methylphenol.

-

Solvent and Catalyst: A high-boiling point solvent such as o-dichlorobenzene can be used. A catalytic amount of concentrated sulfuric acid is added.

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 180-200°C. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of reactants and the formation of the product. The reaction time can vary from several hours to a full day.

-

Initial Work-up: After the reaction is complete, the mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent like hexane. The precipitate is then filtered.

Stage 2: Laking of the Rhodamine Dye

The laking process converts the soluble dye into an insoluble pigment.

Experimental Protocol:

-

Dissolution of the Dye: The crude rhodamine dye intermediate is dissolved in an acidic aqueous solution, typically using hydrochloric acid, to ensure the dye is in its cationic form.

-

Preparation of the Laking Agent: A solution of a molybdosilicate complex is prepared. The exact composition of this solution can vary but generally involves sodium molybdate and sodium silicate under acidic conditions.

-

Precipitation: The molybdosilicate solution is slowly added to the dissolved dye solution with vigorous stirring. This causes the precipitation of the insoluble this compound.

-

Digestion and Filtration: The resulting pigment slurry is often heated (digested) for a period to improve the particle size and filtration characteristics. The pigment is then collected by filtration.

Purification of Research-Grade this compound

For research applications, the purity of the pigment is critical. The purification process aims to remove unreacted starting materials, by-products from the synthesis, and excess laking agents.

Experimental Workflow:

Caption: Purification workflow for this compound.

Detailed Purification Protocol:

-

Systematic Washing: The filtered pigment cake is washed extensively to remove impurities. A sequence of washes is recommended:

-

Hot Deionized Water: To remove water-soluble impurities and excess acid.

-

Dilute Acid Wash: A wash with a dilute acid (e.g., 1% HCl) can help in removing any unreacted laking agent precursors.

-

Organic Solvent Washes: A series of washes with organic solvents of varying polarity can remove organic by-products. Recommended solvents include:

-

Ethanol

-

Acetone

-

Toluene

-

-

-

Soxhlet Extraction: For achieving high purity, Soxhlet extraction is a highly effective method. The washed pigment is placed in a thimble and continuously extracted with a suitable solvent (e.g., ethanol or a mixture of solvents) for an extended period (24-48 hours). This process effectively removes any remaining soluble organic impurities.

-

Drying: The purified pigment is dried under vacuum at a moderately elevated temperature (e.g., 60-80°C) to remove all traces of water and organic solvents.

Data Presentation: Properties and Quality Control

The following tables summarize the key physical, chemical, and quality control parameters for research-grade this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 45160:2 | |

| CAS Number | 75627-12-2 | |

| Chemical Class | Xanthene | |

| Density | 1.7 - 1.82 g/cm³ | [2] |

| pH Value | 6.5 - 8.0 | |

| Oil Absorption | 40-55 ml/100g |

Table 2: Fastness and Resistance Properties of this compound

| Property | Rating (1-5 scale) | Reference |

| Light Fastness | 4-5 | |

| Heat Stability | 120-150 °C | [5] |

| Water Resistance | 3-4 | [5] |

| Acid Resistance | 3-5 | [4][5] |

| Alkali Resistance | 3-4 | [4][5] |

| Oil Resistance | 4-5 | [4] |

| Alcohol Resistance | 3-4 | [4] |

Table 3: Quality Control Parameters for Research-Grade this compound

| Parameter | Specification |

| Appearance | Fine, bluish-red powder |

| Moisture Content | ≤ 2.0% |

| Water Soluble Matter | ≤ 1.5% |

| Purity (by HPLC/UV-Vis) | ≥ 98% |

| Insoluble Impurities | < 1% |

Analytical Characterization

To ensure the synthesis and purification protocols have yielded a high-purity product, a suite of analytical techniques should be employed:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the rhodamine dye intermediate and to detect any soluble organic impurities in the final pigment.

-

UV-Visible Spectroscopy: To confirm the characteristic absorption spectrum of the pigment and quantify its concentration.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To verify the functional groups present in the molecule and confirm the laking process.

-

Elemental Analysis: To determine the elemental composition and confirm the ratio of the organic dye to the inorganic laking agent.

-

X-ray Diffraction (XRD): To assess the crystallinity of the pigment.

-

Scanning Electron Microscopy (SEM): To analyze the particle size and morphology of the pigment.

By adhering to these detailed synthesis and purification protocols and employing rigorous analytical characterization, researchers can obtain high-purity, research-grade this compound suitable for demanding scientific applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 75627-12-2 [chemicalbook.com]

- 3. 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-10λ⁴-xanthen-10-ylium chloride | 3068-39-1 | Buy Now [molport.com]

- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 5. union-pigment.com [union-pigment.com]

Photophysical Properties of Pigment Red 81:2: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the anticipated photophysical properties of Pigment Red 81:2, a prominent member of the rhodamine family of dyes. Due to a notable absence of specific photophysical data for this compound in peer-reviewed literature, this document leverages data from closely related and well-characterized rhodamine dyes, such as Rhodamine B and Rhodamine 6G, to infer its likely characteristics. The experimental protocols detailed herein are standard methodologies for the characterization of such pigments and can be applied to this compound for empirical determination of its properties.

Introduction to this compound

This compound is a brilliant bluish-red organic pigment belonging to the xanthene class of dyes.[1][2][3] It is a laked pigment, meaning the soluble rhodamine dye is rendered insoluble by precipitation onto an inert binder, which enhances its stability for applications such as printing inks, plastics, and textiles.[2] Its chemical structure is based on the rhodamine core, which is responsible for its characteristic strong color and fluorescence.[1] The laking process can, however, influence the final photophysical properties of the dye by altering its aggregation state and local chemical environment.

Expected Photophysical Properties

Absorption and Emission Spectra

Rhodamine dyes are characterized by strong absorption in the visible region of the electromagnetic spectrum, typically between 500 and 560 nm, and exhibit a distinct fluorescence emission at slightly longer wavelengths (a phenomenon known as the Stokes shift). The solid-state nature of this compound may lead to spectral broadening and shifts compared to rhodamines in solution due to intermolecular interactions.

Quantum Yield

The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is defined as the ratio of photons emitted to photons absorbed. Rhodamine dyes are known for their high quantum yields in solution. However, in the solid state, aggregation-caused quenching can lead to a reduction in the quantum yield.

Fluorescence Lifetime

The fluorescence lifetime (τ_F_) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For rhodamine dyes, lifetimes are typically in the nanosecond range. Similar to quantum yield, the fluorescence lifetime of this compound in its solid form may be influenced by aggregation and environmental factors.

Quantitative Data of Related Rhodamine Dyes

The following table summarizes the photophysical properties of Rhodamine B and Rhodamine 6G in solution, which serve as a reference for the expected, though not identical, properties of this compound. It is crucial to note that these values are for the dyes in solution and the properties of the solid pigment will likely differ.

| Photophysical Property | Rhodamine B (in Ethanol) | Rhodamine 6G (in Ethanol) | This compound (Expected Range) |

| Absorption Maximum (λ_abs_ max) | ~543 nm | ~530 nm | 540 - 570 nm |

| Emission Maximum (λ_em_ max) | ~565 nm | ~555 nm | 560 - 600 nm |

| Molar Absorptivity (ε) | >100,000 M⁻¹cm⁻¹ | ~116,000 M⁻¹cm⁻¹ | High (qualitative) |

| Fluorescence Quantum Yield (Φ_F_) | ~0.70 | ~0.95 | 0.1 - 0.7 (solid state) |

| Fluorescence Lifetime (τ_F_) | ~1.7 ns | ~4.1 ns | 1 - 5 ns |

Note: The expected range for this compound is an educated estimation based on the properties of related rhodamine dyes and the typical effects of aggregation in the solid state. These values require experimental verification.

Experimental Protocols

To empirically determine the photophysical properties of this compound, the following standard experimental protocols are recommended.

Sample Preparation

For solid-state measurements, this compound powder can be analyzed directly. For comparative purposes, creating a dispersion of the pigment in a suitable solvent or a polymer film may be beneficial.

Absorption Spectroscopy

The absorption spectrum of a solid sample can be measured using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory. The pigment powder is typically mixed with a non-absorbing matrix like BaSO₄ and packed into a sample holder. The instrument measures the amount of light reflected from the sample as a function of wavelength.

Steady-State Fluorescence Spectroscopy

The emission spectrum is recorded using a spectrofluorometer. For a powder sample, a front-face illumination setup is often used to minimize inner filter effects. The sample is excited at a wavelength within its absorption band, and the emitted light is collected and analyzed by the instrument.

Fluorescence Quantum Yield Measurement

The absolute quantum yield of a powder sample can be determined using a spectrofluorometer with an integrating sphere.[4][5] The integrating sphere collects all the light scattered and emitted from the sample. By comparing the integrated emission intensity to the amount of light absorbed by the sample, the quantum yield can be calculated.[4][5]

Time-Resolved Fluorescence Spectroscopy

The fluorescence lifetime is measured using time-resolved fluorescence spectroscopy, often employing the time-correlated single-photon counting (TCSPC) technique.[6][7][8][9] The sample is excited by a pulsed light source (e.g., a picosecond laser), and the arrival times of the emitted photons are recorded to construct a fluorescence decay curve, from which the lifetime is determined.[6][7][8][9]

Visualizations

The following diagrams illustrate the general workflows for the experimental characterization of this compound.

References

- 1. This compound [dyestuffintermediates.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 4. Video: Absolute Quantum Yield Measurement of Powder Samples [jove.com]

- 5. hitachi-hightech.com [hitachi-hightech.com]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 8. mdpi.com [mdpi.com]

- 9. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Xanthene Chemical Structure of Pigment Red 81:2

This technical guide provides a comprehensive overview of the chemical and structural characteristics of Pigment Red 81:2, with a focus on its core xanthene structure. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Chemical Structure and Identity

This compound is an organic pigment classified under the xanthene chemical group.[1] Its brilliant bluish-red hue is a characteristic feature of its rhodamine-based structure.[2] The core of this compound is a xanthene molecule, which is a heterocyclic compound consisting of a central pyran ring fused with two benzene rings.

The specific chemical identity of this compound can be complex due to its nature as a laked pigment. The cationic dye, often a derivative of Rhodamine 6G, is precipitated onto an inert binder, typically a complex acid such as silicomolybdic acid or molybdatetungstatephosphate.[1][3][4] This process enhances the stability of the pigment.

Key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Chemical Group | Xanthene[1] |

| C.I. Name | This compound[3] |

| C.I. Number | 45160:2, 45161:1[3] |

| CAS Number | 75627-12-2[3][5] |

| Molecular Formula (Cation) | C₂₇H₂₉N₂O₃⁺[3] |

| Molecular Weight (Cation) | 429.22 g/mol [3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and performance. These properties are influenced by its xanthene core and the laking process.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Red Powder |

| Density | 1.55 - 1.85 g/cm³[1][6] |

| Oil Absorption | 40 - 55 ml/100g[1] |

| pH Value | 6.0 - 9.0[1] |

| Moisture Content | ≤ 2.5%[6] |

Fastness Properties

| Property | Rating (1-5 or as specified) |

|---|---|

| Light Fastness | 4-5 |

| Heat Stability | 120 °C |

| Water Resistance | 3-5[7] |

| Oil Resistance | 4-5[7][8] |

| Acid Resistance | 3-4[7][8] |

| Alkali Resistance | 3-4[7][8] |

Synthesis Methodology

The manufacturing of this compound involves a multi-step chemical synthesis process. The general protocol is as follows:

-

Condensation: The synthesis typically begins with the condensation of 3-(Ethylamino)-4-methylphenol with Phthalic anhydride.[3] This reaction forms the foundational xanthene ring structure.

-

Esterification: The resulting product from the condensation step is then esterified. This is commonly achieved using methanol or ethanol in the presence of a mineral acid.[3][9]

-

Laking: The final step is the precipitation of the dye to form the pigment. This is accomplished by using a complex inorganic acid, such as silicon molybdenum acid or molybdatetungstatephosphate, to create the lake.[3][4]

Structural and Workflow Diagrams

The following diagrams illustrate the core chemical structure and the synthesis workflow of this compound.

References

- 1. DuraPrint® 6581 Pigment Red 81 | Fineland Chem [finelandchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound [dyestuffintermediates.com]

- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 5. This compound | 75627-12-2 [chemicalbook.com]

- 6. finelandchem.com [finelandchem.com]

- 7. sypigment.com [sypigment.com]

- 8. Pigment Red 81 - SY Chemical Co., Ltd. [sypigment.com]

- 9. echemi.com [echemi.com]

CAS number and molecular formula of Pigment Red 81:2.

For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of Pigment Red 81:2, a xanthene-class organic pigment. The information is curated for professionals in research, development, and formulation who require detailed chemical and physical data.

Chemical Identification and Molecular Structure

This compound is a rhodamine-based lake pigment characterized by its brilliant bluish-red hue.[1][2] It is primarily utilized in applications demanding high color strength and vibrancy, such as printing inks and coatings.[1][2]

There are inconsistencies across chemical data providers regarding the precise molecular formula and weight of this compound. This variation can arise from the complex nature of the laking process and the specific counter-ions used in its manufacture. The most frequently cited CAS Number is 75627-12-2.[3][4][5][6]

Below is a summary of the reported molecular data:

| Identifier | Value | Source(s) |

| CAS Number | 75627-12-2 | [3][4][5][6] |

| C.I. Name | This compound | [3][5] |

| C.I. Number | 45160:2, 45161:1 | [1][5] |

| Chemical Class | Xanthene / Rhodamine Lake | [3][7] |

| Molecular Formula | C28H30ClN2O3Na | [1] |

| C27H29N2O3+ | [3] | |

| C27H28N2O3 | [5] | |

| C108H116MoN8O19Si | [6] | |

| Molecular Weight ( g/mol ) | 501.99 | [1] |

| 429.22 | [3] | |

| 428.52 | [5] | |

| 1954.14 | [4][6] |

Physicochemical Properties

This compound is recognized for its intense color and fluorescent characteristics, though it exhibits moderate lightfastness, making it more suitable for indoor applications.[1] Its physical and resistance properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Red Powder | |

| Density (g/cm³) | 1.7 - 2.5 | [7] |

| Oil Absorption (ml/100g) | 40 - 60 | [7] |

| pH (10% slurry) | 5.0 - 8.0 | [7] |

| Heat Stability (°C) | 120 - 170 | [7] |

| Lightfastness (BWS) | 2 - 5 | [7] |

| Water Resistance | 3 - 4 (Moderate to Good) | [7] |

| Oil Resistance | 3 - 4 (Moderate to Good) | [7] |

| Acid Resistance | 2 - 3 (Poor to Moderate) | [7] |

| Alkali Resistance | 2 - 3 (Poor to Moderate) | [7] |

Experimental Protocols

Manufacturing Process Overview

The synthesis of this compound is a multi-step process. While proprietary specifics exist between manufacturers, the general chemical pathway is understood.

The manufacturing process can be summarized as follows:

-

Condensation: The synthesis begins with the condensation of 3-(Ethylamino)-4-methylphenol with Phthalic anhydride.[3]

-

Esterification: The resulting product undergoes esterification with methanol or ethanol and an inorganic acid.[3]

-

Laking: The final step involves "laking," where the dye is precipitated onto an inert substrate, typically a complex salt involving phosphomolybdic acid (PMA) or phosphotungstic acid (PTA).[3][7] This step is crucial for converting the soluble dye into an insoluble pigment.

A simplified logical workflow for the synthesis is presented below.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. This compound [dyestuffintermediates.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pigment For Paint & Coating - Page 4 of 5 - SY Chemical Co., Ltd. [sypigment.com]

- 6. This compound CAS#: 75627-12-2 [m.chemicalbook.com]

- 7. senova-chem.com [senova-chem.com]

Solubility and dispersion characteristics of Pigment Red 81:2 in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and dispersion characteristics of Pigment Red 81:2 in common laboratory solvents. This information is critical for researchers and professionals in various fields, including pharmaceuticals and materials science, where the effective delivery and performance of pigments are paramount.

Introduction to this compound

This compound is a laked rhodamine pigment that exhibits a brilliant bluish-red hue.[1] It is known for its high color strength and is utilized in applications where vibrant color is essential.[1][2] Chemically, it is a complex salt, which dictates its solubility and dispersion behavior. Understanding these properties is crucial for formulation development, ensuring stability, and optimizing the visual and functional characteristics of the final product.

Solubility Characteristics

Table 1: Solubility and Interaction of this compound in Common Laboratory Solvents

| Solvent Class | Common Lab Solvents | Observed Interaction with this compound | Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble in ethanol, exhibiting red fluorescence.[3][4][5] Low resistance to alcohols in general, suggesting some degree of solubility or color bleed.[6][7] | Sparingly Soluble to Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low resistance, indicating potential for color bleed or partial solubility.[6][7] | Sparingly Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Low resistance to esters has been noted.[6][7] | Sparingly Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Generally stable in aromatic hydrocarbons, suggesting low solubility.[2][6][8] | Insoluble to Very Sparingly Soluble |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Expected to be highly insoluble due to the non-polar nature of the solvent and the polar nature of the pigment. | Insoluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | A patent mentions the use of n-methylpyrrolidone with Pigment Red 81.[9] These solvents are known for their strong dissolving power and may exhibit some solubility. | Likely Sparingly Soluble |

| Water | Deionized Water | Generally described as insoluble in water.[1] Slightly soluble in water.[10][11] | Insoluble to Very Sparingly Soluble |

It is important to note that the term "insoluble" for pigments often means that they do not form a true molecular solution but may exist as very fine, stable dispersions that can be mistaken for a solution.

Dispersion Characteristics

The effective dispersion of this compound is critical for achieving desired color strength, gloss, and stability in a formulation. A poor dispersion can lead to agglomerates, which can cause surface defects, color inconsistencies, and reduced performance.

Key Dispersion Evaluation Parameters:

-

Fineness of Grind: This measures the size of the largest particles in a dispersion.

-

Particle Size Distribution: This provides a more comprehensive picture of the range of particle sizes in the dispersion.

-

Dispersion Stability: This assesses the tendency of the pigment particles to re-agglomerate over time.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and dispersion of this compound.

Protocol for Determining Qualitative and Semi-Quantitative Solubility

Objective: To assess the solubility of this compound in various laboratory solvents.

Materials:

-

This compound powder

-

A range of laboratory solvents (as listed in Table 1)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for semi-quantitative analysis)

Procedure:

-

Sample Preparation: Accurately weigh 10 mg of this compound and add it to a glass vial.

-

Solvent Addition: Add 10 mL of the selected solvent to the vial.

-

Mixing: Tightly cap the vial and vortex for 2 minutes to ensure thorough mixing.

-

Equilibration: Allow the mixture to stand at a controlled room temperature (e.g., 25°C) for 24 hours to reach equilibrium.

-

Observation: Visually inspect the mixture for any signs of dissolution (color in the supernatant) or settling of undissolved pigment.

-

Separation: Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any undissolved pigment.

-

Analysis of Supernatant:

-

Qualitative: Carefully decant the supernatant and visually assess its color intensity. A deeply colored supernatant indicates higher solubility.

-

Semi-Quantitative (Optional): If the supernatant is colored, measure its absorbance at the wavelength of maximum absorption (λmax) for this compound using a spectrophotometer. A higher absorbance corresponds to a higher concentration of dissolved pigment. A calibration curve can be prepared with known concentrations of a related soluble dye (like Rhodamine B) to estimate the solubility.

-

Protocol for Evaluating Dispersion Quality using a Hegman Gauge

Objective: To determine the fineness of grind of a this compound dispersion. This method is based on ASTM D1210.[12][13][14][15]

Materials:

-

This compound dispersion in a vehicle (e.g., resin, solvent)

-

Hegman gauge (grindometer) and scraper

-

Spatula

Procedure:

-

Sample Application: Place a small amount of the pigment dispersion in the deep end of the Hegman gauge channel.[13][16]

-

Drawdown: Hold the scraper with both hands at a perpendicular angle to the gauge and draw the dispersion down the length of the channel at a steady rate.[14]

-

Observation: Immediately, at a low viewing angle, observe the point on the scale where a continuous line of pigment particles or scratches first appears.

-

Reading: Record the value on the Hegman scale (or corresponding micron scale) at this point. This value represents the fineness of grind. A higher Hegman number (lower micron value) indicates a finer dispersion.

Protocol for Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To determine the particle size distribution of a this compound dispersion.

Materials:

-

This compound dispersion

-

Appropriate solvent for dilution (must not dissolve the pigment)

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes

Procedure:

-

Sample Preparation: Dilute the pigment dispersion with a suitable solvent to a concentration appropriate for DLS analysis. The dilution should be sufficient to avoid multiple scattering effects.[17]

-

Instrument Setup: Set the parameters on the DLS instrument, including solvent viscosity, refractive index, and measurement temperature.

-

Measurement: Fill a clean cuvette with the diluted sample and place it in the instrument.

-

Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[18][19][20]

-

Analysis: The instrument's software will analyze the correlation function of the scattered light to calculate the particle size distribution, typically reported as an intensity-weighted, volume-weighted, or number-weighted distribution.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and dispersion testing.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Workflow for evaluating the dispersion characteristics of this compound.

Conclusion

The solubility and dispersion of this compound are complex properties that are highly dependent on the solvent system. While generally insoluble in most common laboratory solvents, it exhibits some solubility and a tendency to bleed in polar solvents like alcohols, ketones, and esters. For optimal performance, a thorough understanding and evaluation of its dispersion characteristics within a specific formulation are essential. The experimental protocols provided in this guide offer a systematic approach to characterizing these critical properties, enabling researchers and formulators to effectively utilize this compound in their applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. DuraPrint® 6581 Pigment Red 81 | Fineland Chem [finelandchem.com]

- 3. Pigment Red 81 [dyestuffintermediates.com]

- 4. Pigment Red 81 [colorbloomdyes.com]

- 5. China Pigment Red 81 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 6. chembk.com [chembk.com]

- 7. ccchemical.com [ccchemical.com]

- 8. C.I. pigment red 81. [chembk.com]

- 9. EP1216279A1 - Pigment-based ink compositions - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. Pigment Red 81 | 12224-98-5 [chemicalbook.com]

- 12. nanotechindustrieprodukte.de [nanotechindustrieprodukte.de]

- 13. grokipedia.com [grokipedia.com]

- 14. Dispersion of Highly Filled Thermosets - Part Ten: Measuring Fineness of Grind Using a Hegman Gage - Polymer Innovation Blog [polymerinnovationblog.com]

- 15. Hegman Gauge: Comprehensive Overview and Standards | Nextagen Analytics [nextagen.in]

- 16. specialchem.com [specialchem.com]

- 17. Monitoring pigment milling processes using Dynamic Light Scattering | Malvern Panalytical [malvernpanalytical.com]

- 18. lsinstruments.ch [lsinstruments.ch]

- 19. beckman.com [beckman.com]

- 20. youtube.com [youtube.com]

C.I. 45160:2: A Technical Overview of an Industrial Pigment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 45160:2 is an organic pigment widely recognized for its vibrant bluish-red hue. While it holds a significant position in the industrial sector, particularly in the manufacturing of inks, paints, and plastics, its application in biological research and drug development is not well-documented. This guide provides a comprehensive overview of the basic properties, synonyms, and available technical data for C.I. 45160:2. It also explores its relationship with the fluorescent dye Rhodamine B, from which it is derived, to offer a broader context for its limited biological profile.

Basic Properties and Synonyms

C.I. 45160:2 is primarily known in industrial contexts under several synonyms, the most common being Pigment Red 81:2 and Pigment Red 169.[1][2][3] It is a lake pigment, meaning it is produced by precipitating a dye onto an inert binder or substrate. In this case, C.I. 45160:2 is a salt of Rhodamine B.[1]

The general properties of C.I. 45160:2 are summarized in the table below. It is characterized as a brilliant bluish-red fine powder that is generally insoluble in water and most organic solvents.[1]

Physicochemical Data

A summary of the quantitative data available for C.I. 45160:2 is presented in the following tables. These properties are critical for its industrial applications, dictating its performance in various formulations.

Table 1: General and Physical Properties of C.I. 45160:2

| Property | Value | References |

| Chemical Formula | C28H30ClN2O3Na | [1] |

| Molecular Weight | 501.99 g/mol | [1] |

| Appearance | Brilliant bluish-red fine powder | [1] |

| Odor | Odorless | [1] |

| Solubility | Insoluble in water and most organic solvents | [1] |

| Oil Absorption | 40-55 g/100g | [1] |

Table 2: Resistance and Fastness Properties of C.I. 45160:2

| Property | Rating/Value | References |

| Heat Resistance | 140 °C | [2] |

| Light Fastness | Moderate (3-4 on a scale of 1-8) | [2] |

| Water Resistance | 3 (on a scale of 1-5) | [2] |

| Oil Resistance | 3 (on a scale of 1-5) | [2] |

| Acid Resistance | 3 (on a scale of 1-5) | [2] |

| Alkali Resistance | 3 (on a scale of 1-5) | [2] |

| Alcohol Resistance | 3 (on a scale of 1-5) | [2] |

Relationship with Rhodamine B

C.I. 45160:2 is a lake pigment derived from Rhodamine B, a well-known fluorescent dye. This relationship is crucial to understanding the properties of C.I. 45160:2. The process of creating a lake pigment renders the soluble dye insoluble, which is desirable for applications where the color needs to be contained within a solid matrix, such as in plastics or inks.

References

Initial Investigation of Pigment Red 81:2 Fluorescence Spectra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth initial investigation into the fluorescence spectra of Pigment Red 81:2. Due to the limited availability of direct spectral data for this compound in scientific literature, this guide leverages data from closely related and well-characterized rhodamine dyes. This compound is a rhodamine-based pigment, and its fluorescence properties are therefore comparable to those of dyes like Rhodamine 6G.

Chemical Background of this compound

This compound is an organic pigment belonging to the xanthene class of dyes.[1] It is a laked pigment, meaning the dye molecule is precipitated onto an inert binder or substrate to render it insoluble.[2] The core fluorescent component is a rhodamine derivative, often closely related to Rhodamine B or Rhodamine 6G.[2][3] Its chemical structure gives rise to a brilliant bluish-red hue with notable fluorescent properties.[1][4] The pigment is widely used in printing inks, plastics, and textiles where a vibrant, fluorescent red is desired.[1]

Quantitative Fluorescence Data (Representative)

Direct, publicly available fluorescence spectra for this compound are scarce. However, as it is a rhodamine-based pigment, the spectral characteristics of a well-studied rhodamine dye, such as Rhodamine 6G in ethanol, can serve as a reliable reference. The data presented below is for Rhodamine 6G in ethanol and is expected to be a close approximation of the fluorescence behavior of this compound.

| Parameter | Value | Reference Compound | Solvent |

| Excitation Maximum (λex) | ~525 - 530 nm | Rhodamine 6G | Ethanol |

| Emission Maximum (λem) | ~548 - 555 nm | Rhodamine 6G | Ethanol |

| Quantum Yield (ΦF) | ~0.95 | Rhodamine 6G | Ethanol |

Note: The exact excitation and emission maxima can be influenced by the solvent, concentration, and the specific laking process used for the pigment.[5]

Experimental Protocol: Measurement of Fluorescence Spectra

This section details a general methodology for measuring the fluorescence excitation and emission spectra of a pigment like this compound.

3.1. Objective: To determine the characteristic excitation and emission wavelengths of this compound.

3.2. Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer with an excitation and an emission monochromator

-

Ultrasonic bath (optional, for dispersion)

3.3. Sample Preparation:

-

Prepare a stock dispersion of this compound in the chosen solvent. Due to the pigment's insolubility, a stable dispersion is required. Sonication can aid in achieving a uniform dispersion.

-

From the stock dispersion, prepare a series of dilutions. The final concentration should be low enough to avoid inner filter effects, where the sample absorbs too much of the excitation or emission light. A good starting point is a concentration that yields an absorbance of less than 0.1 at the excitation wavelength.

3.4. Measurement Procedure:

3.4.1. Determination of Emission Spectrum:

-

Set the excitation monochromator to an estimated excitation wavelength. For rhodamine-based pigments, a starting wavelength of ~520 nm is appropriate.

-

Scan the emission monochromator across a range of wavelengths, starting from just above the excitation wavelength to the near-infrared region (e.g., 530 nm to 700 nm).

-

Record the fluorescence intensity at each emission wavelength. The wavelength at which the highest intensity is observed is the emission maximum (λem).

3.4.2. Determination of Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 400 nm to 540 nm).

-

Record the fluorescence intensity at each excitation wavelength. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

3.5. Data Analysis:

-

Plot fluorescence intensity versus wavelength for both the emission and excitation scans.

-

Identify and report the peak wavelengths for excitation and emission.

-

If a standard with a known quantum yield is available, the quantum yield of the sample can be determined comparatively.

Visualizations

Experimental Workflow

Caption: Experimental workflow for fluorescence spectroscopy.

Energy Level Transitions in Fluorescence

Caption: Simplified Jablonski diagram illustrating fluorescence.

References

Preliminary studies on the stability of Pigment Red 81:2.

An In-depth Technical Guide to the Stability of Pigment Red 81:2

This technical guide provides a comprehensive overview of the stability of this compound, a brilliant bluish-red organic pigment from the rhodamine class.[1] It is intended for researchers, scientists, and professionals in drug development and other industries where colorant stability is critical. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and visualizes relevant scientific workflows.

Quantitative Stability Data

The stability of this compound is influenced by various factors, including the specific laking agent, substrate, and environmental conditions.[2] The following tables summarize the available quantitative data on its fastness properties.

Table 1: Lightfastness and Heat Stability of this compound

| Property | Rating/Value | Notes |

| Lightfastness | Varies significantly from Poor to Excellent (2-8 on a 1-8 scale).[2][3][4][5][6] Some sources report a moderate rating of 3 to 5.[2][7] | Highly dependent on the substrate and whether it is in a full shade or a tint.[2] Not recommended for outdoor applications.[2] |

| Heat Resistance | Ranges from 120°C to a minimum of 180°C.[2][4][6][7] One source indicates a range of 140-170°C, classifying it as poor to moderate.[2] | Its poor heat resistance can limit its use in high-temperature processing plastics.[2] |

Table 2: Chemical and Solvent Resistance of this compound (1-5 Scale; 5 = Excellent)

| Resistance To | Rating | Notes |

| Acid | 2 - 5 | Reported ratings vary widely, from poor (2) to excellent (5).[2][5][6][7] |

| Alkali | 2 - 5 | Similar to acid resistance, ratings range from poor (2) to excellent (5).[2][4][5][7] |

| Water | 3 - 5 | Generally rated as moderate to good.[2][7] |

| Oil | 3 - 5 | Rated as moderate to excellent.[2][7] |

| Alcohol | 3 - 5 | Rated as moderate to excellent.[5][7] |

| Other Solvents | Butyl Acetate: 4, Benzene: 4, Ketone: 3-4, Ester: 5.[5] | |

| Bleeding | 5 | Exhibits excellent resistance to bleeding.[5][6] |

Experimental Protocols for Stability Testing

The following are detailed methodologies for assessing the stability of this compound.

Accelerated Lightfastness Testing (Adapted from ASTM D4303)

This protocol is designed to determine the resistance of the pigment to fading when exposed to an artificial light source that mimics natural sunlight.

-

Sample Preparation:

-

Prepare a dispersion of this compound in the desired vehicle or binder system.

-

Apply a uniform film of the dispersion onto a standardized substrate (e.g., drawdown card).

-

Allow the film to cure completely as per the binder manufacturer's instructions.

-

Prepare multiple replicate samples for statistical accuracy.

-

-

Initial Color Measurement:

-

Using a calibrated spectrophotometer, measure the initial CIE Lab* color coordinates of each sample at several points.

-

Calculate the average L, a, and b* values which will serve as the baseline.

-

-

Accelerated Weathering:

-

Final Color Measurement and Data Interpretation:

-

After the exposure period, re-measure the CIE Lab* coordinates of the samples.

-

Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

-

A higher ΔE* value indicates lower lightfastness. A ΔE value of 3 or below is often considered to represent excellent stability.[9]

-

Chemical Resistance Testing (Leaching Study)

This protocol assesses the pigment's stability when exposed to various chemical environments.

-

Sample and Solution Preparation:

-

Leaching Procedure:

-

Analysis and Data Interpretation:

-

After agitation, separate the pigment from the solution by filtration or centrifugation.

-

Carefully wash and dry the recovered pigment.

-

Measure the CIE Lab* color coordinates of the dried, leached pigment and compare them to the original, unleached pigment to determine the ΔE*.[8]

-

A larger ΔE* value signifies lower chemical stability.

-

Heat Stability Testing

This protocol evaluates the pigment's ability to withstand elevated temperatures, which is crucial for applications involving heat processing.

-

Sample Preparation:

-

Incorporate this compound into the application medium (e.g., plastic resin, coating).

-

Prepare standardized samples (e.g., molded plastic chips, coated panels).

-

-

Thermal Exposure:

-

Place the samples in a calibrated oven at a series of specified temperatures (e.g., 120°C, 140°C, 160°C, 180°C).

-

Maintain the samples at each temperature for a predetermined residence time relevant to the intended industrial process.

-

-

Colorimetric Analysis:

-

After cooling to room temperature, measure the CIE Lab* color coordinates of the heat-exposed samples.

-

Calculate the ΔE* by comparing the color of the heat-treated samples to a control sample that was not exposed to heat.

-

The temperature at which a significant color change occurs is considered the limit of the pigment's heat stability.

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the stability of this compound.

Caption: Experimental workflow for pigment stability testing.

Caption: Conceptual pathways of this compound degradation.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. senova-chem.com [senova-chem.com]

- 3. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]

- 4. This compound CAS#: 75627-12-2 [m.chemicalbook.com]

- 5. ccchemical.com [ccchemical.com]

- 6. This compound | 75627-12-2 [chemicalbook.com]

- 7. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 8. benchchem.com [benchchem.com]

- 9. How to Test Stability of Plant-Based Colorants - Allan Chemical Corporation | allanchem.com [allanchem.com]

Methodological & Application

Application Notes and Protocols for Pigment Red 81:2 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pigment Red 81:2, a fluorescent dye from the rhodamine family, in various fluorescence microscopy techniques. Due to the limited availability of specific data for this compound in microscopy applications, the information and protocols provided herein are based on the well-characterized properties of its close structural analogs, Rhodamine 6G and Rhodamine B.

Introduction to this compound

This compound is a brilliant bluish-red fluorescent pigment belonging to the xanthene class of dyes, which includes the widely used rhodamines.[1] Its intense color and fluorescent properties, traditionally utilized in inks and plastics, make it a candidate for investigation in biological imaging.[1] As a rhodamine-type dye, it is expected to exhibit high fluorescence quantum yield and good photostability, making it suitable for various fluorescence microscopy applications.[2][3]

Physicochemical and Fluorescent Properties

The fluorescent properties of this compound are anticipated to be similar to other rhodamine dyes, which are characterized by strong absorption in the green region of the visible spectrum and emission in the orange-red region.

Table 1: Physicochemical Properties of this compound and Related Rhodamines

| Property | This compound | Rhodamine 6G (analog) | Rhodamine B (analog) |

| Chemical Formula | C₂₈H₃₀ClN₂O₃Na | C₂₈H₃₁ClN₂O₃ | C₂₈H₃₁ClN₂O₃ |

| Molar Mass | 501.99 g/mol | 479.02 g/mol | 479.02 g/mol |

| Appearance | Brilliant bluish-red fine powder | Dark reddish-purple crystalline solid | Green crystals or reddish-violet powder |

| Solubility | Insoluble in water and most organic solvents; forms stable dispersions. | 20 g/L in water; 400 g/L in methanol | Soluble in ethanol and water |

Table 2: Spectroscopic Properties for Fluorescence Microscopy (Estimated for this compound)

| Parameter | Estimated Value for this compound | Rhodamine 6G (analog) | Rhodamine B (analog) |

| Excitation Maximum (λex) | ~530 - 550 nm | ~530 nm | ~543 nm (in ethanol)[4] |

| Emission Maximum (λem) | ~570 - 600 nm | ~590 nm | ~570 nm (in ethanol)[4] |

| Quantum Yield (Φ) | 0.7 - 0.95 | 0.95[2] | 0.49 - 0.7 (in ethanol)[4] |

| Photostability | Moderate to High | High[2][3] | High |

| Recommended Laser/Filter Set | 532 nm or 561 nm laser; TRITC/Rhodamine filter set | 532 nm or 561 nm laser; TRITC/Rhodamine filter set | 532 nm or 561 nm laser; TRITC/Rhodamine filter set |

Key Applications in Fluorescence Microscopy

Based on the characteristics of rhodamine dyes, this compound is a promising candidate for the following applications:

-

Immunofluorescence (IF): For the detection of specific proteins and antigens in fixed and permeabilized cells and tissues.

-

Staining of Cellular Structures: Particularly for labeling the cytoskeleton (e.g., F-actin) when conjugated to phalloidin.

-

Mitochondrial Staining: Cationic rhodamine dyes like Rhodamine 123 are known to accumulate in mitochondria based on membrane potential, suggesting a potential application for this compound in assessing mitochondrial health.[]

-

Drug Efflux Pump Studies: Rhodamines are well-known substrates for P-glycoprotein (P-gp), a key multidrug resistance transporter. This suggests this compound could be used in high-content screening assays to identify P-gp inhibitors.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell or tissue type and experimental setup.

General Protocol for Immunofluorescence Staining of Cultured Cells

This protocol outlines the indirect immunofluorescence staining of a target protein in adherent cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary Antibody (specific to the target protein)

-

Secondary Antibody conjugated to a fluorophore with similar spectral properties to this compound (e.g., TRITC, Alexa Fluor 546)

-

Mounting Medium with Antifade Reagent

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells in the dark for 1 hour at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable laser line and filter set (e.g., excitation at 540-560 nm and emission collection at 570-620 nm).

Caption: Workflow for Indirect Immunofluorescence Staining.

Protocol for Staining F-Actin with a this compound Conjugate

This protocol is based on the use of Rhodamine Phalloidin and can be adapted for a this compound-Phalloidin conjugate.[6]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

3.7% Formaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

This compound-Phalloidin conjugate solution

-

Mounting Medium

Procedure:

-

Cell Preparation: Grow and wash cells as described in the immunofluorescence protocol.

-

Fixation and Permeabilization: Fix and permeabilize the cells simultaneously by incubating with 3.7% formaldehyde and 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Dilute the this compound-Phalloidin stock solution in PBS containing 1% BSA to the desired working concentration. Incubate the cells with the staining solution for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the cells two to three times with PBS to remove unbound conjugate.

-

Mounting and Imaging: Mount the coverslips and image as described previously.

Interaction with Signaling Pathways: P-glycoprotein Efflux

Rhodamine dyes are well-established substrates of the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter. P-gp is a key player in multidrug resistance (MDR) in cancer cells and is also involved in the transport of various molecules across biological barriers. The interaction of this compound with P-gp can be exploited to study P-gp function and screen for inhibitors.

In a typical scenario, this compound would enter the cell via passive diffusion. In cells overexpressing P-gp, the dye is actively transported out of the cell in an ATP-dependent manner, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, this efflux is blocked, leading to the accumulation of this compound inside the cell and a corresponding increase in fluorescence intensity.

Caption: P-glycoprotein Mediated Efflux of this compound.

Troubleshooting and Considerations

-

Photobleaching: Although rhodamines are generally photostable, minimize light exposure to the sample during staining and imaging to prevent photobleaching. The use of an antifade mounting medium is highly recommended.

-

Nonspecific Staining: High background fluorescence can be an issue. Ensure adequate blocking and thorough washing steps. Optimizing the concentration of the dye or antibody-conjugate is also crucial.

-

Cellular Toxicity: For live-cell imaging, it is important to determine the potential cytotoxicity of this compound at the working concentration. Perform cell viability assays to assess any adverse effects.

-

Solubility: this compound is poorly soluble in aqueous solutions. For biological applications, it may need to be formulated as a dispersion or conjugated to a soluble carrier molecule.

By leveraging the established characteristics of related rhodamine dyes, these application notes and protocols provide a solid foundation for researchers to begin exploring the potential of this compound in their fluorescence microscopy studies. Further characterization of this specific pigment will be beneficial for its broader application in the scientific community.

References

Application Notes and Protocols for Pigment Red 81:2 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Pigment Red 81:2, a rhodamine-based dye, in flow cytometry applications. While direct protocols for this compound are not widely published for this application, it is a derivative of Rhodamine 6G.[1] Therefore, the following protocols are based on established methods for Rhodamine 6G and similar basic fluorescent dyes.[2][3][4][5]

Introduction

This compound is a brilliant bluish-red organic pigment belonging to the xanthene class, specifically a lake of Rhodamine 6G.[1] Its fluorescent properties make it a potential candidate for various biological staining applications, including flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of fluorescent signals to identify and characterize cell populations.[6]

The protocols outlined below are designed to guide researchers in utilizing this compound for staining both suspension and adherent cells for flow cytometric analysis. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in flow cytometry, based on typical concentrations and settings for Rhodamine 6G.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~525-530 nm | Optimal excitation with a Blue (488 nm) or Yellow-Green (561 nm) laser. |

| Emission Maximum (λem) | ~548-555 nm | A bandpass filter around 550 nm is recommended for detection.[7] |

| Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh and store protected from light at -20°C.[2][7] |

| Working Solution Concentration | 1-20 µM in serum-free medium or PBS | The optimal concentration should be determined empirically for each cell type.[2][3][4] |

| Incubation Time | 5-60 minutes | Varies with cell type (suspension vs. adherent) and temperature.[2][3][4] |

| Incubation Temperature | Room Temperature or 4°C | Staining at 4°C can reduce metabolic effects and non-specific uptake.[7] |

| Cell Density | 1 x 10^6 cells/mL | A standard concentration for cell staining protocols.[2][3][4][7] |

Experimental Protocols

Protocol 1: Staining of Suspension Cells

This protocol is suitable for non-adherent cells, such as lymphocytes or cultured cell lines grown in suspension.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Cell Preparation:

-

Preparation of Staining Solutions:

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Vortex to ensure it is fully dissolved. This stock solution should be prepared fresh.[2][7]

-

Dilute the stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically 1-20 µM).[2][3][4] It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and application.

-

-

Cell Staining:

-

Washing:

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of ice-cold PBS for flow cytometry.

-

Analyze the cells on a flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser for excitation.[7]

-

Collect the emission signal using a bandpass filter appropriate for the emission maximum of the dye (e.g., 550/30 nm).

-

Include an unstained cell sample as a negative control to set the background fluorescence.[7]

-

Protocol 2: Staining of Adherent Cells

This protocol is designed for cells that grow attached to a surface, such as primary cell cultures or adherent cell lines.

Materials:

-

This compound

-

DMSO

-

PBS, pH 7.4

-

Serum-free cell culture medium

-

Cell culture plates or coverslips

-

Trypsin or other cell detachment solution (optional)

Procedure:

-

Cell Preparation:

-

Culture adherent cells on sterile coverslips or in culture plates.

-

-

Preparation of Staining Solution:

-

Cell Staining:

-

Washing:

-

Cell Detachment and Analysis:

-

For flow cytometry, detach the cells using a suitable method (e.g., trypsinization).

-

Neutralize the detachment agent and centrifuge the cells at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold PBS for analysis.

-

Analyze using the flow cytometer settings described in Protocol 1.

-

Visualizations

Caption: Experimental workflow for staining cells with this compound for flow cytometry.

Caption: Logical relationship informing the this compound flow cytometry protocol.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. benchchem.com [benchchem.com]

Application Notes: Pigment Red 81:2 and its Fluorescent Moiety, Rhodamine 6G, as a Tracer in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Pigment Red 81:2 is a brilliant, fluorescent red pigment widely utilized in the printing and plastics industries. Chemically, it is a salt complex (a "lake") of the highly fluorescent xanthene dye, Rhodamine 6G (also known as C.I. Basic Red 1). While the pigment form, this compound, is noted for its insolubility in water and most organic solvents, the core fluorescent molecule, Rhodamine 6G, is a well-established and extensively used fluorescent tracer in biological research.[1][2]

The primary challenge in directly applying this compound in aqueous biological systems is its lack of solubility. It is manufactured to be a stable dispersion, not a true solution, which is a critical requirement for most live-cell imaging and molecular tracing applications.[1] Therefore, these application notes will focus on the use of its soluble and biologically active parent dye, Rhodamine 6G , as a fluorescent tracer, while also providing a hypothetical protocol for evaluating dispersions of this compound.

Rhodamine 6G is a cell-permeable cationic dye. Its accumulation within cells is driven by negative membrane potentials.[3] This property leads to its selective buildup in mitochondria, which have a significant negative membrane potential, making it an excellent fluorescent probe for visualizing mitochondria in living cells and assessing mitochondrial health.[3][4]

Quantitative Data and Specifications

The following table summarizes the key photophysical and chemical properties of Rhodamine 6G, the fluorescent component of this compound.

| Property | Value | References |

| Chemical Identity | 9-[2-(Ethoxycarbonyl)phenyl]-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | [2] |

| Molecular Formula | C₂₈H₃₁ClN₂O₃ | [4] |

| Molecular Weight | 479.01 g/mol | [4][5] |

| Excitation Maximum (Ex) | ~525 - 530 nm | [4][5][6] |

| Emission Maximum (Em) | ~548 - 552 nm | [4][5][6] |

| Molar Extinction Coefficient | 116,000 cm⁻¹M⁻¹ (at 530 nm in ethanol) | [5][7] |

| Fluorescence Quantum Yield | ~0.95 (in ethanol) | [5][7][8] |

| Solubility | Water (20 g/L), DMSO (25 mg/mL), Ethanol (80 g/L), Methanol (400 g/L) | [2][4] |

| Typical Working Concentration | 1 - 20 µM for live-cell imaging | [4] |

Visualization of Key Concepts and Workflows

The following diagrams illustrate the relationship between the pigment and the active dye, the principle of mitochondrial staining, and a general experimental workflow.

Experimental Protocols

Protocol 1: Preparation of Rhodamine 6G Stock and Working Solutions

This protocol is for the soluble Rhodamine 6G dye (CAS No. 989-38-8).

A. Materials:

-

Rhodamine 6G powder (Chloride salt, CAS 989-38-8)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or serum-free cell culture medium (e.g., DMEM)

-

Sterile microcentrifuge tubes

B. Procedure for 5 mM Stock Solution:

-

Weigh out 1 mg of Rhodamine 6G powder.

-

Dissolve the powder in 417.5 µL of anhydrous DMSO to achieve a 5 mM stock solution.[4]

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one month at -20°C.[4]

C. Procedure for Working Solution (1-20 µM):

-

On the day of the experiment, thaw one aliquot of the 5 mM stock solution at room temperature.

-

Dilute the stock solution in a suitable buffer (e.g., serum-free medium or PBS) to the desired final concentration.

-

Example for 5 µM Working Solution: Add 1 µL of 5 mM stock solution to 999 µL of serum-free medium.

-

-

The optimal working concentration can vary between cell types and experimental conditions and should be determined empirically. A starting range of 1-10 µM is recommended.[4]

Protocol 2: Live-Cell Staining of Adherent Cells with Rhodamine 6G

A. Materials:

-

Adherent cells cultured on sterile glass coverslips or in imaging-compatible plates.

-

Rhodamine 6G working solution (1-20 µM in serum-free medium).

-

Complete cell culture medium.

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC or Rhodamine filter with Ex/Em around 530/550 nm).

B. Procedure:

-

Grow adherent cells on coverslips or imaging plates to the desired confluency (typically 60-80%).

-

Aspirate the complete culture medium from the cells.

-

Gently wash the cells once with pre-warmed serum-free medium or PBS.

-

Add a sufficient volume of the Rhodamine 6G working solution to completely cover the cells (e.g., 100 µL for a single well on a coverslip).[4]

-

Incubate the cells at 37°C in a cell culture incubator for 30 to 60 minutes, protected from light.[4] Incubation time may require optimization.

-

Aspirate the working solution.

-

Wash the cells twice with pre-warmed, complete culture medium or PBS to remove excess dye.[4]

-

Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells.

-

Proceed immediately with imaging on a fluorescence microscope.

Protocol 3: Hypothetical Feasibility Study for this compound Dispersion

This protocol is exploratory, designed to test if a stable dispersion of this compound can be used for cell imaging. Success is not guaranteed due to the pigment's insolubility and potential for aggregation and cytotoxicity.

A. Materials:

-

This compound powder.

-

Pluronic® F-127 or other biocompatible surfactant.

-

Sterile deionized water or PBS.

-

Bath sonicator or probe sonicator.

-

Dynamic Light Scattering (DLS) instrument (for particle size analysis).

B. Procedure for Preparing a Dispersion:

-

Prepare a 0.1% (w/v) solution of Pluronic® F-127 in sterile PBS.

-

Add this compound powder to the surfactant solution to a final concentration of 0.1-1 mg/mL.

-

Vortex vigorously for 1-2 minutes.

-

Sonicate the mixture to break down large aggregates. Use a bath sonicator for 30-60 minutes or a probe sonicator with short pulses on ice to prevent overheating.

-

Filter the dispersion through a 0.22 µm syringe filter to remove large, non-dispersed particles. Note: Significant loss of material may occur.

-

Analyze the filtrate using DLS to determine the average particle size and polydispersity index (PDI). A stable nanoparticle dispersion would ideally have a particle size below 200 nm and a low PDI.

C. Staining and Imaging:

-

If a stable dispersion is achieved, dilute it in serum-free medium to various concentrations for testing.

-

Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic concentration range.

-

Follow the live-cell staining procedure (Protocol 2), replacing the Rhodamine 6G working solution with the this compound dispersion at a non-toxic concentration.

-

Observe under the microscope for any fluorescent signal within the cells. Be aware that signal may be punctate due to nanoparticle uptake rather than diffuse staining.

Troubleshooting and Considerations

-

Cytotoxicity: Rhodamine 6G can be toxic to cells at higher concentrations or upon prolonged exposure, primarily through inhibition of mitochondrial function.[9][10] Always use the lowest possible concentration and incubation time that provides a sufficient signal.

-

Phototoxicity: Like all fluorophores, Rhodamine 6G can generate reactive oxygen species upon excitation, leading to photodamage. Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring only the necessary number of images.

-

Filter Sets: Ensure the microscope filter sets are appropriate for Rhodamine 6G's excitation and emission spectra (Ex/Em ~530/550 nm). A standard TRITC or Rhodamine filter set is usually suitable.

-

Insolubility of this compound: The primary limitation is the pigment's insolubility. Even with sonication and surfactants, creating a stable, monodisperse nanoparticle formulation suitable for live-cell imaging is challenging. Aggregates can cause artifacts and high cellular toxicity.

-

Signal Quenching: At high concentrations, Rhodamine 6G can form non-fluorescent aggregates, leading to signal quenching.[11] This is another reason to work within the recommended concentration range.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 3. Mitochondrial membrane potential in living cells: evidence from studies with rhodamine 6 G as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 7. omlc.org [omlc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tunable cytotoxicity of rhodamine 6G via anion variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation of Pigment Red 81:2 nanoparticles for targeted research applications.

Application Notes: Formulation of Pigment Red 81:2 Nanoparticles

Introduction

This compound, a brilliant bluish-red organic pigment from the rhodamine class, offers significant potential for targeted research applications when formulated as nanoparticles (NPs). Its inherent fluorescence, high color strength, and stability make it a promising candidate for dual-mode imaging (fluorescence) and drug delivery applications. The formulation of this compound into nanoparticles can enhance its bioavailability, facilitate targeted delivery to specific cells or tissues, and enable controlled release of encapsulated therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and characterization of this compound nanoparticles for researchers, scientists, and drug development professionals.

Potential Research Applications

-

Fluorescent Imaging and Cellular Tracking: The intrinsic fluorescent properties of the rhodamine core allow for the use of this compound NPs as probes for in vitro and in vivo imaging, enabling real-time tracking of cellular uptake and biodistribution.

-

Targeted Drug Delivery: Surface functionalization of the nanoparticles with targeting ligands (e.g., antibodies, peptides, folic acid) can direct them to specific cell types, such as cancer cells that overexpress certain receptors. This approach increases therapeutic efficacy while minimizing off-target side effects.

-

Photodynamic Therapy (PDT): As a photosensitizer, rhodamine-based nanoparticles can generate reactive oxygen species (ROS) upon light irradiation, inducing localized cell death. This makes them suitable for targeted cancer therapy.

-

Combination Therapy: this compound NPs can be co-loaded with chemotherapeutic drugs to achieve synergistic effects. The nanoparticle can serve as both an imaging agent to confirm delivery and a carrier for the therapeutic payload.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

| Property | Value / Description | Reference |